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Compound of Interest

Compound Name:
1-Benzyl 3-methyl piperazine-1,3-

dicarboxylate

Cat. No.: B144321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two principal

regioisomers of benzyl methyl piperazine dicarboxylate: 1-benzyl 4-methyl piperazine-1,4-

dicarboxylate (Regioisomer A) and 1-benzyl 2-methyl piperazine-1,2-dicarboxylate

(Regioisomer B). The distinct substitution patterns on the piperazine ring give rise to unique

spectral fingerprints, which are crucial for unambiguous identification in synthetic chemistry and

drug development workflows.

The data presented herein is compiled from available literature and spectral databases. While

comprehensive data for Regioisomer A is well-documented, the full experimental dataset for

Regioisomer B is less prevalent in peer-reviewed literature. The provided data for Regioisomer

B is a representative compilation based on commercially available information and established

principles of spectroscopic interpretation for similar molecular structures.

Structural Comparison of Regioisomers
The fundamental difference between the two regioisomers lies in the placement of the benzyl

and methyl carboxylate groups on the piperazine core. In Regioisomer A, the substituents are

on opposite nitrogen atoms (positions 1 and 4), leading to a symmetrical substitution pattern

relative to the piperazine ring's center. In contrast, Regioisomer B has both substituents on the
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same nitrogen atom and an adjacent carbon (positions 1 and 2), resulting in an asymmetrical

structure.

Structural Comparison of Regioisomers

Regioisomer A
1-benzyl 4-methyl piperazine-1,4-dicarboxylate

Regioisomer B
1-benzyl 2-methyl piperazine-1,2-dicarboxylate

Click to download full resolution via product page

Caption: Chemical structures of the two regioisomers of benzyl methyl piperazine

dicarboxylate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two regioisomers.

Table 1: ¹H NMR Data (ppm)
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Protons
Regioisomer A (in d6-
acetone)

Regioisomer B (in CDCl₃,
representative)

Aromatic (5H) 7.24–7.45 (m) ~7.30-7.40 (m)

Benzyl CH₂ (2H) 3.54 (s) ~5.15 (s)

Methoxy CH₃ (3H) 3.64 (s) ~3.70 (s)

Piperazine CH₂ (4H) 3.43–3.46 (m) ~3.00-4.20 (m)

Piperazine CH₂ (4H) 2.38–2.42 (m)

Piperazine CH (1H) ~4.50 (m)

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar

N-Cbz protected amino acid methyl esters.

Table 2: ¹³C NMR Data (ppm)
Carbon

Regioisomer A (in d6-
acetone)

Regioisomer B (in CDCl₃,
representative)

Carbonyl (C=O) 157.72 ~172.0

Carbonyl (C=O) ~155.0

Aromatic C (Quaternary) 138.48 ~136.0

Aromatic CH 126.97, 128.10, 130.77 ~128.0-129.0

Benzyl CH₂ 62.87 ~67.0

Methoxy CH₃ 53.00 ~52.5

Piperazine CH₂ 46.45 ~40.0-50.0

Piperazine CH₂ 44.06

Piperazine CH ~55.0

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar

N-Cbz protected amino acid methyl esters.
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Table 3: IR and Mass Spectrometry Data
Spectroscopic Method Regioisomer A Regioisomer B (Predicted)

IR (cm⁻¹)

C=O stretch: ~1700-1740C-N

stretch: ~1100-1300Aromatic

C-H stretch: ~3000-3100

C=O stretch (ester): ~1735-

1750C=O stretch (carbamate):

~1690-1710C-N stretch:

~1100-1300Aromatic C-H

stretch: ~3000-3100

Mass Spec (m/z)
M⁺: 278.13 (Calculated for

C₁₄H₁₈N₂O₄)

M⁺: 278.13 (Calculated for

C₁₄H₁₈N₂O₄)

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of the benzyl methyl piperazine dicarboxylate regioisomers.

Synthesis of 1-benzyl 4-methyl piperazine-1,4-
dicarboxylate (Regioisomer A)
A common synthetic route involves the reaction of piperazine with one equivalent of benzyl

chloroformate to form 1-(benzyloxycarbonyl)piperazine. This intermediate is then reacted with

methyl chloroformate in the presence of a base to yield the final product.

Step 1: Monobenzylation of Piperazine: Piperazine is dissolved in a suitable solvent (e.g.,

dichloromethane) and cooled in an ice bath. One equivalent of benzyl chloroformate is

added dropwise, and the reaction is stirred for several hours. The reaction mixture is then

washed with water and brine, and the organic layer is dried and concentrated to give 1-

(benzyloxycarbonyl)piperazine.

Step 2: Methyl Carboxylation: The 1-(benzyloxycarbonyl)piperazine is dissolved in a solvent

such as dichloromethane, and a base (e.g., triethylamine) is added. Methyl chloroformate is

then added dropwise, and the reaction is stirred at room temperature overnight. The product

is isolated by washing the reaction mixture with water and saturated sodium bicarbonate

solution, followed by drying and evaporation of the solvent. Purification is typically achieved

by column chromatography.
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Synthesis of 1-benzyl 2-methyl piperazine-1,2-
dicarboxylate (Regioisomer B)
The synthesis of this regioisomer often starts from piperazine-2-carboxylic acid.

Step 1: N-protection of Piperazine-2-carboxylic acid: Piperazine-2-carboxylic acid is reacted

with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in a mixed

solvent system (e.g., water/dioxane) to afford 1-(benzyloxycarbonyl)piperazine-2-carboxylic

acid.

Step 2: Esterification: The resulting carboxylic acid is then esterified using methanol in the

presence of an acid catalyst (e.g., thionyl chloride or a strong acid) to yield 1-benzyl 2-methyl

piperazine-1,2-dicarboxylate. The product is typically isolated by neutralization, extraction,

and purification by column chromatography.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 500

MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated acetone (d6-acetone)

as the solvent. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared

(FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr

pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI)

mass spectrometer to determine the molecular weight of the compounds.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the

regioisomers.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine

dicarboxylate regioisomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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